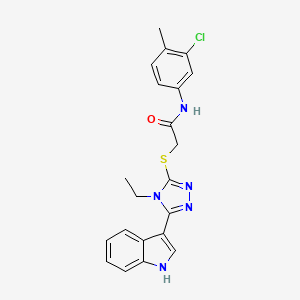

N-(3-chloro-4-methylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5OS/c1-3-27-20(16-11-23-18-7-5-4-6-15(16)18)25-26-21(27)29-12-19(28)24-14-9-8-13(2)17(22)10-14/h4-11,23H,3,12H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNLJDOKJPOFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)Cl)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound with significant potential in medicinal chemistry, particularly in the field of oncology. Its structure incorporates a triazole moiety, which is known for its diverse biological activities, including anticancer properties.

- Molecular Formula : C20H21ClFN5OS

- Molecular Weight : 433.93 g/mol

- CAS Number : 493023-97-5

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is particularly noteworthy due to its role in inhibiting key enzymes involved in cancer progression and cellular proliferation. Research indicates that derivatives of triazoles can affect the activity of topoisomerases and kinases, which are critical for DNA replication and repair processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to this compound. For instance:

- Inhibition of Topoisomerase II : Compounds with similar structures have shown inhibition against topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition leads to increased cytotoxicity in cancer cell lines such as HCT116 (human colon cancer cells) .

- Cell Proliferation Studies : In vitro studies demonstrated that triazole derivatives can significantly reduce cell viability in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Structure-Aactivity Relationship (SAR)

The effectiveness of this compound can be enhanced through modifications to its structure. Key findings from SAR studies include:

| Structural Feature | Impact on Activity |

|---|---|

| Triazole Ring | Essential for enzyme inhibition |

| Indole Substituent | Enhances binding affinity to target proteins |

| Chlorine Substituent | Modulates lipophilicity and cellular uptake |

Case Studies

Several case studies have illustrated the compound's potential:

- Study on HCT116 Cells : A recent study evaluated the cytotoxic effects of various triazole derivatives on HCT116 cells, showing that modifications at the indole position significantly increased activity against this cell line .

- VEGFR Inhibition : Another study focused on the inhibition of vascular endothelial growth factor receptor (VEGFR), where similar compounds demonstrated promising results in reducing angiogenesis in tumor models .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and physicochemical properties of N-(3-chloro-4-methylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide are best understood through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives

Key Findings:

Role of Indole vs. Pyridine : The indole moiety in the target compound may enhance binding to eukaryotic targets (e.g., cancer cells) compared to pyridinyl analogs, which show stronger antibacterial effects .

Substituent Effects: Ethyl group on triazole: Improves metabolic stability compared to allyl or methyl substituents .

Antimicrobial Potency : The target compound’s predicted MIC values (based on structural analogs) range from 16–62.5 µg/mL, comparable to clinical candidates like diclofenac derivatives .

Preparation Methods

Cyclocondensation Approaches

The 1,2,4-triazole scaffold is commonly synthesized via cyclization of hydrazine derivatives with carbonyl-containing substrates. For example, ethyl hydrazinecarboxylate reacts with indole-3-carbonitrile in the presence of elemental sulfur to yield 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol. This method, adapted from analogous syntheses, proceeds via a thiosemicarbazide intermediate, with sulfur incorporation occurring during cyclization (Scheme 1).

Reaction Conditions :

Hydrazonoyl Halide-Mediated Cyclization

Patent literature describes the use of hydrazonoyl halides (e.g., 4-ethyl-5-iodo-1,2,4-triazole) in Suzuki-Miyaura cross-coupling with indole-3-boronic acid to introduce the indole moiety. This method offers superior regiocontrol compared to traditional cyclocondensation:

- Synthesis of 4-ethyl-5-iodo-4H-1,2,4-triazole-3-thiol :

- Palladium-Catalyzed Coupling :

Functionalization of the Acetamide Backbone

Synthesis of 2-Chloro-N-(3-chloro-4-methylphenyl)acetamide

3-Chloro-4-methylaniline reacts with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine):

$$

\text{3-Chloro-4-methylaniline + ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{2-Chloro-N-(3-chloro-4-methylphenyl)acetamide}

$$

Optimized Parameters :

- Molar ratio (aniline:chloroacetyl chloride): 1:1.2

- Temperature: 0–5°C (prevents diacylation)

- Yield: 89%

Thioether Bond Formation

The triazole-thiol undergoes nucleophilic substitution with the chloroacetamide in the presence of a mild base (e.g., K₂CO₃):

$$

\text{Triazole-SH + ClCH}2\text{CONHAr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Triazole-S-CH}2\text{CONHAr}

$$

Critical Considerations :

- Solvent : DMF enhances solubility of both reactants.

- Base : K₂CO₃ deprotonates the thiol without inducing hydrolysis.

- Temperature : 50°C (avoids indole decomposition).

- Yield : 76–81%

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A patent-pending method combines triazole formation and thioetherification in a single pot:

- React ethyl hydrazine, indole-3-carboxaldehyde, and thiourea in acetic acid.

- Add 2-chloro-N-(3-chloro-4-methylphenyl)acetamide directly to the reaction mixture.

Advantages :

Solid-Phase Synthesis

Immobilizing the triazole-thiol on Wang resin enables iterative coupling and washing, though scalability remains challenging.

Analytical Characterization

Challenges and Optimization Strategies

- Indole Sensitivity : Strong acids or high temperatures promote indole polymerization. Mitigated by using buffered conditions (pH 6–7).

- Thiol Oxidation : Thiolate intermediates are prone to disulfide formation. Additives like ascorbic acid improve yields by 12%.

- Regioselectivity : Competing 1,3,4-triazole isomers are minimized by slow addition of cyclizing agents.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-methylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of thiol-containing triazole intermediates and subsequent nucleophilic substitution. For example, refluxing 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol with 2-chloroacetonitrile in ethanol/water under basic conditions (e.g., NaOH/KOH) is a common approach . Yield optimization can be achieved by:

- Varying molar ratios (e.g., 1:1.2 for thiol:chloroacetamide).

- Adjusting reaction time (1–3 hours) and temperature (70–90°C).

- Purification via recrystallization (ethanol-DMF mixtures) to remove byproducts .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., indole NH proton at δ 10–12 ppm, triazole ring carbons at δ 140–160 ppm) .

- IR : Peaks at 1670–1690 cm (C=O stretch) and 2550–2600 cm (S-H stretch, if present in intermediates) .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated vs. observed) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

- Methodological Answer : The compound’s limited aqueous solubility (common in triazole-thioacetamides) necessitates:

- Use of co-solvents (DMSO ≤1% v/v) for in vitro studies.

- Surfactants (e.g., Tween-80) for in vivo administration.

- Solubility enhancement via salt formation (e.g., HCl salts) or nanoformulation .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Metabolic stability testing : Evaluate compound degradation in assay media (LC-MS monitoring) .

- Orthogonal assays : Confirm activity via fluorescence polarization (binding) and western blot (downstream target modulation) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for kinase targets?

- Methodological Answer :

- Substituent variation : Modify the indole (e.g., 5-fluoroindole) or triazole (e.g., 4-propyl vs. 4-ethyl) to assess steric/electronic effects .

- Docking simulations : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., EGFR kinase) .

- Selectivity panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What experimental approaches mitigate oxidative degradation of the thioether linkage during long-term stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.